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Compound of Interest

Compound Name: 1-(4-Ethynylphenyl)piperidine

Cat. No.: B1357115 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

1-(4-ethynylphenyl)piperidine, a valuable building block in medicinal chemistry and materials

science. This document is intended for researchers, scientists, and drug development

professionals, offering not just data, but a field-proven perspective on its acquisition and

interpretation. The methodologies and analyses presented herein are designed to be self-

validating, grounded in established scientific principles and supported by authoritative

references.

Introduction
1-(4-Ethynylphenyl)piperidine, with the chemical formula C₁₃H₁₅N, is an organic compound

featuring a piperidine ring linked to an ethynyl-substituted phenyl group.[1][2][3] Its structural

motifs are of significant interest in the development of novel therapeutic agents and functional

materials. Accurate and thorough spectroscopic characterization is paramount for confirming

the identity, purity, and structure of this compound in any research and development setting.

This guide will detail the expected outcomes from core spectroscopic techniques: Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic

data. The following diagram illustrates the structure of 1-(4-ethynylphenyl)piperidine and the
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numbering convention used in this guide for spectral assignments.

Caption: Molecular structure of 1-(4-Ethynylphenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-(4-ethynylphenyl)piperidine, both ¹H and ¹³C NMR are essential

for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-ethynylphenyl)piperidine in

0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to

avoid large solvent signals that would obscure the analyte's peaks.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher

field strength provides better signal dispersion, which is particularly useful for resolving the

multiplets of the piperidine ring protons.

¹H NMR Acquisition:

Set the spectral width to cover the range of -1 to 10 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of 1-(4-ethynylphenyl)piperidine is expected to show distinct signals

for the aromatic, ethynyl, and piperidine protons. The predicted chemical shifts (δ) in ppm are

based on the analysis of similar structures.[4][5][6]

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H₂', H₆' ~3.1-3.3 t 4H

Protons on

carbons adjacent

to nitrogen

H₃', H₅' ~1.7-1.9 m 4H

Protons on

carbons beta to

nitrogen

H₄' ~1.5-1.7 m 2H

Proton on carbon

gamma to

nitrogen

H₂, H₆ ~7.4 d 2H

Aromatic protons

ortho to the

piperidine

H₃, H₅ ~6.9 d 2H

Aromatic protons

meta to the

piperidine

C≡C-H ~3.0 s 1H Acetylenic proton

Rationale for Assignments:

The protons on the carbons alpha to the nitrogen (H₂', H₆') are deshielded due to the

electron-withdrawing effect of the nitrogen, hence their downfield shift.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1357115?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_110-89-4_1HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/3795
https://m.chemicalbook.com/SpectrumEN_771-99-3_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The remaining piperidine protons (H₃', H₄', H₅') will appear as overlapping multiplets in the

aliphatic region.

The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted

benzene ring. The protons ortho to the electron-donating piperidine group (H₃, H₅) will be

more shielded (upfield) than those ortho to the electron-withdrawing ethynyl group (H₂, H₆).

The acetylenic proton is expected to appear as a sharp singlet around 3.0 ppm.

¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique

carbon atoms in the molecule.

Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

C₂', C₆' ~50-52 Carbons adjacent to nitrogen

C₃', C₅' ~25-27 Carbons beta to nitrogen

C₄' ~24-26 Carbon gamma to nitrogen

C₁ ~150-152
Aromatic carbon attached to

nitrogen

C₂, C₆ ~132-134
Aromatic carbons ortho to the

ethynyl group

C₃, C₅ ~115-117
Aromatic carbons meta to the

ethynyl group

C₄ ~119-121
Aromatic carbon attached to

the ethynyl group

C≡CH ~83-85 Quaternary acetylenic carbon

C≡CH ~76-78 Terminal acetylenic carbon

Rationale for Assignments:
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The carbons of the piperidine ring will appear in the aliphatic region, with the carbons alpha

to the nitrogen being the most downfield.[7][8]

The aromatic carbons show a predictable pattern based on substituent effects. The carbon

attached to the nitrogen (C₁) will be the most downfield due to the deshielding effect.

The two acetylenic carbons will appear in a characteristic region between 70 and 90 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin

film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is a

solid.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition:

Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

Acquire the sample spectrum and ratio it against the background to obtain the absorbance

or transmittance spectrum.

IR Spectral Analysis (Predicted)
The IR spectrum of 1-(4-ethynylphenyl)piperidine will exhibit characteristic absorption bands

for its key functional groups.
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3300 Strong, sharp ≡C-H stretch Terminal alkyne

~3050 Medium C-H stretch Aromatic

2850-2950 Strong C-H stretch Aliphatic (piperidine)

~2100 Medium, sharp C≡C stretch Alkyne

~1600, ~1500 Medium C=C stretch Aromatic ring

~1250 Strong C-N stretch Aryl amine

~830 Strong C-H bend

1,4-disubstituted

aromatic (out-of-

plane)

Rationale for Assignments:

The most diagnostic peaks are the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C

stretch around 2100 cm⁻¹, which are characteristic of a terminal alkyne.

The C-H stretches for the aromatic and aliphatic portions of the molecule will be present in

their expected regions.

The strong C-N stretching vibration confirms the presence of the piperidine-phenyl bond.

The out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of the 1,4-

disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as

it is a soft ionization method that typically keeps the molecular ion intact.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the

expected molecular ion.

Mass Spectral Analysis (Predicted)
The mass spectrum is expected to show the molecular ion peak and several characteristic

fragment ions. The predicted m/z values are based on the molecular formula C₁₃H₁₅N

(monoisotopic mass: 185.12 Da).[1]

m/z (Predicted) Ion Description

186.12773 [M+H]⁺ Protonated molecular ion

185.11990 [M]⁺ Molecular ion

184.11317 [M-H]⁻ Deprotonated molecular ion

208.10967 [M+Na]⁺ Sodium adduct

Fragmentation Pathway:

Under ionization conditions, the molecular ion can undergo fragmentation. A logical

fragmentation pathway is crucial for structural confirmation.
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[M]⁺˙
m/z = 185

[M-H]⁺
m/z = 184- H˙

[M-C₂H₂]⁺˙
m/z = 159

- C₂H₂

[C₇H₇]⁺
m/z = 91

- C₅H₁₀N

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation of 1-(4-Ethynylphenyl)piperidine.

Rationale for Fragmentation:

Loss of a hydrogen radical from the molecular ion to give the [M-H]⁺ ion is a common

fragmentation pathway.

Loss of acetylene (C₂H₂) from the ethynyl group is also a plausible fragmentation.

Cleavage of the C-N bond can lead to the formation of characteristic fragment ions, such as

the tropylium ion ([C₇H₇]⁺) at m/z 91 if rearrangement occurs.

Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of

1-(4-ethynylphenyl)piperidine based on established principles and data from analogous

compounds. The presented protocols for NMR, IR, and MS are robust and widely applicable for

the analysis of this and similar molecules. The interpretation of the spectral data, including

predicted chemical shifts, vibrational frequencies, and fragmentation patterns, offers a

comprehensive framework for researchers to confirm the structure and purity of their

synthesized 1-(4-ethynylphenyl)piperidine. Adherence to these analytical methodologies will

ensure a high degree of confidence in the quality of the material, which is a critical prerequisite

for its application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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